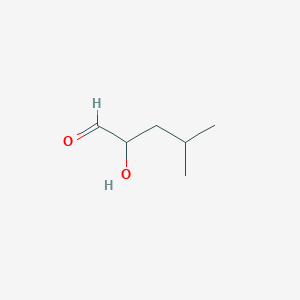
2-Hydroxy-4-methylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methylpentanal is an organic compound with the molecular formula C6H12O2 It is an aldehyde with a hydroxyl group attached to the second carbon and a methyl group attached to the fourth carbon in the pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-methylpentanal can be synthesized through several methods. One common approach involves the aldol condensation reaction between acetaldehyde and isobutyraldehyde, followed by a reduction step to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-methylpentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Hydroxy-4-methylpentanoic acid.
Reduction: 2-Hydroxy-4-methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-methylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylpentanal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity and metabolic pathways, making it a valuable compound for biochemical studies.
Comparison with Similar Compounds
2-Hydroxy-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Hydroxy-4-methyl-2-pentanone: A ketone with a similar carbon skeleton but different functional groups.
Uniqueness: 2-Hydroxy-4-methylpentanal is unique due to its combination of hydroxyl and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Properties
CAS No. |
392657-81-7 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-hydroxy-4-methylpentanal |
InChI |
InChI=1S/C6H12O2/c1-5(2)3-6(8)4-7/h4-6,8H,3H2,1-2H3 |
InChI Key |
JXHLRWGQMIUGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)

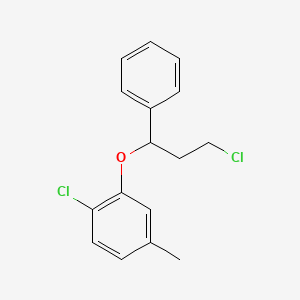

![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
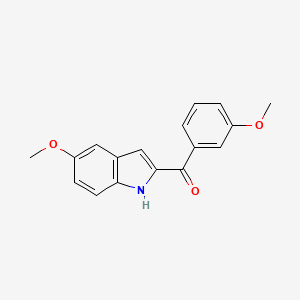
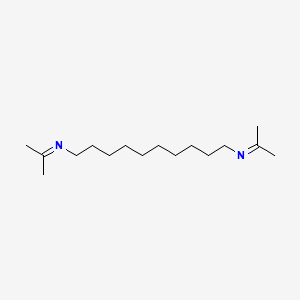
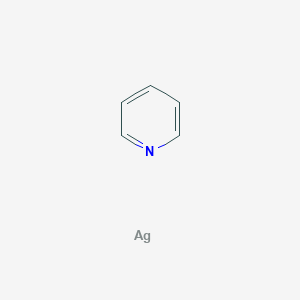
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
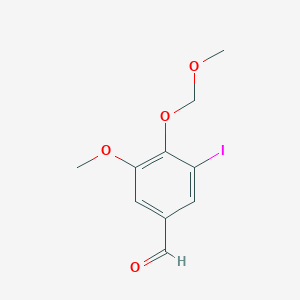
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)

